molecular formula C7H8F8O2 B3053109 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol CAS No. 50997-69-8

2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol

Cat. No.: B3053109
CAS No.: 50997-69-8
M. Wt: 276.12 g/mol
InChI Key: AYSXBVDLZTWPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol is a fluorinated alcohol characterized by an ethan-1-ol backbone substituted with an octafluoropentyl ether group. This structure combines the hydrophilic hydroxyl group with a highly fluorinated hydrophobic chain, imparting unique physicochemical properties such as chemical stability, thermal resistance, and amphiphilicity. Such compounds are of interest in applications ranging from surfactants to specialty polymers, where fluorinated moieties enhance performance in harsh environments.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)7(14,15)5(10,11)3-17-2-1-16/h4,16H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXBVDLZTWPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600245
Record name 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50997-69-8
Record name 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Fluorinated aldehydes and carboxylic acids

    Reduction: Fluorinated hydrocarbons

    Substitution: Fluorinated ethers and amines

Scientific Research Applications

Materials Science

Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers which are known for their chemical resistance and low surface energy. These polymers find applications in coatings and sealants that require durability under harsh conditions.

Case Study : Research has shown that incorporating octafluoropentyl groups into polymer chains enhances the hydrophobicity and oleophobicity of the resulting materials. For instance, studies demonstrated that coatings derived from this compound exhibited significant resistance to chemical degradation and improved lifespan in industrial applications .

Pharmaceuticals

Drug Delivery Systems : The unique properties of this compound make it an interesting candidate for drug delivery systems. Its ability to form stable emulsions can facilitate the transport of hydrophobic drugs in aqueous environments.

Case Study : In a study focusing on drug solubility enhancement, formulations containing this compound showed improved bioavailability of poorly soluble drugs compared to traditional carriers. This suggests potential in developing more effective therapeutic agents.

Chemical Synthesis

Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis pathways. Its ether functionality allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

Case Study : A notable application was reported where this compound was utilized to synthesize complex fluorinated organic molecules that are valuable in agrochemical formulations . The efficiency of these reactions was attributed to the stability provided by the fluorinated moiety.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Ether vs.
  • Hydroxyl Groups: The diol (C₆H₆F₈O₂) exhibits stronger hydrogen bonding due to dual -OH groups, leading to higher viscosity and melting points than the mono-alcohol .

Physicochemical Properties

Property Target Compound (Inferred) 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol Octafluoropentyl Methacrylate
Boiling Point Moderate (~150–200°C) High (>200°C) Low-moderate (~100–150°C)
Hydrophobicity (logP) High (fluorinated chain) Moderate (dual -OH groups) Very high (ester group)
Reactivity Alcohol-specific (e.g., esterification) Crosslinking agent in polymers Radical polymerization

Notes:

  • The diol’s synthesis with LiTFSI () suggests utility in ionic liquids or electrolytes, leveraging its ionic compatibility .
  • Octafluoropentyl methacrylate’s environmental persistence is highlighted in NICNAS reports, noting its role as a precursor to perfluorocarboxylic acids (PFCAs), raising regulatory concerns .

Research Findings and Gaps

  • Toxicity : NICNAS reports emphasize the need for rigorous toxicity profiling of fluorinated compounds, particularly regarding bioaccumulation .

Biological Activity

2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol (CAS Number: 50997-69-8) is a fluorinated organic compound notable for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and low surface energy, making it a subject of interest in various scientific fields including biology and medicine. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

  • Molecular Formula : C7H8F8O2
  • Molecular Weight : 276.13 g/mol
  • Purity : >95%

The biological activity of this compound is primarily attributed to its fluorinated structure which enhances lipophilicity. This characteristic allows the compound to interact effectively with lipid membranes and proteins. Such interactions can modulate enzyme activity and receptor functions within biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Cell Membrane Interaction
    • The compound's lipophilic nature facilitates its incorporation into lipid bilayers, potentially affecting membrane fluidity and permeability.
  • Enzyme Modulation
    • Studies suggest that fluorinated compounds can influence enzyme kinetics by altering binding affinities due to their unique electronic properties.
  • Drug Delivery Systems
    • Research indicates potential applications in drug delivery due to its biocompatibility and ability to form stable complexes with therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Membrane InteractionAlters fluidity and permeability
Enzyme ModulationInfluences binding affinities
Drug DeliveryEnhances stability of drug formulations

Case Study: Enzyme Interaction

In a study examining the interaction of fluorinated alcohols with cytochrome P450 enzymes, it was found that the presence of fluorine atoms significantly altered the enzyme's catalytic efficiency. This suggests that this compound could serve as a valuable tool in understanding enzyme mechanisms and designing inhibitors.

Comparative Analysis

Comparison with similar fluorinated compounds reveals distinct advantages:

Compound NameThermal StabilityLipophilicityApplications
This compoundHighHighDrug delivery systems
2,2,3,3,4,4,5,5-Octafluoropentyl acrylateModerateModerateCoatings and adhesives
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl etherHighLowIndustrial applications

Q & A

Basic: What spectroscopic techniques are essential for characterizing 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol?

Methodological Answer:
Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR is critical due to fluorine's high sensitivity. The compound’s eight equivalent fluorine atoms on the octafluoropentyl group produce distinct splitting patterns .
    • ¹H NMR identifies the hydroxyl (-OH) and ethoxy (-OCH₂CH₂OH) protons, though exchange broadening may require deuterated solvents (e.g., D₂O) .
  • Fourier-Transform Infrared Spectroscopy (FTIR):
    • Peaks at ~3350 cm⁻¹ (O-H stretch), ~1100 cm⁻¹ (C-O-C ether stretch), and ~1200–1100 cm⁻¹ (C-F stretches) confirm functional groups .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (C₇H₁₂F₈O₂; expected m/z: 280.06) and fragmentation patterns (e.g., loss of H₂O or C₂H₄O) .

Advanced: How do solvent interactions influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Fluorinated alcohols exhibit unique solvent effects due to their high polarity and hydrogen-bonding capacity:

  • Solvent Choice:
    • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity by stabilizing transition states. However, the compound’s fluorinated chain may induce fluorophilic interactions, altering reaction pathways .
  • Hydrogen Bonding:
    • The hydroxyl group participates in hydrogen bonding, potentially reducing reactivity. Pre-treatment with molecular sieves or using anhydrous conditions mitigates this .
  • Experimental Design:
    • Compare reaction rates in fluorinated vs. non-fluorinated solvents (e.g., hexafluoroisopropanol vs. ethanol) to isolate solvent effects. Monitor kinetics via GC-MS or in situ IR .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
Two primary methods are documented:

Etherification of Perfluoropentanol:

  • React 2,2,3,3,4,4,5,5-octafluoropentanol with ethylene oxide under acidic catalysis (e.g., H₂SO₄), followed by hydrolysis to yield the ethanol derivative .
  • Key Step: Control reaction temperature (<50°C) to avoid decomposition of the fluorinated chain .

Fluorination of Precursors:

  • Electrochemical fluorination (ECF) of pentanol derivatives using HF/Et₃N·3HF yields the octafluoropentyl group, followed by ethoxylation .

Advanced: How can researchers resolve contradictions in reported thermochemical data for fluorinated alcohols?

Methodological Answer:
Discrepancies in enthalpy or stability data arise from experimental conditions and impurities:

  • Calorimetry Validation:
    • Use bomb calorimetry under inert atmospheres to measure ΔHf (enthalpy of formation). Compare results with computational methods (e.g., DFT calculations at B3LYP/6-311++G** level) .
  • Purity Assessment:
    • Quantify impurities (e.g., residual HF or ethers) via gas chromatography (GC) or ion chromatography. High-purity samples (>98%) are essential for reproducibility .
  • Case Study:
    • Kolesov et al. (1974) reported ΔHf = -890 kJ/mol for a related compound (2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol), but later studies suggested adjustments due to side reactions during synthesis .

Basic: What are the compound’s applications in materials science research?

Methodological Answer:
The fluorinated chain and hydroxyl group enable niche applications:

  • Surfactant Synthesis:
    • Acts as a precursor for perfluoroalkyl surfactants via esterification (e.g., with acrylic acid to form fluorinated acrylates) .
  • Nanocomposite Modification:
    • Functionalizes carbon nanotubes (CNTs) to enhance dispersion in hydrophobic matrices. Characterize via TEM and Raman spectroscopy to confirm surface binding .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:
Degradation pathways include hydrolysis and thermal decomposition:

  • Storage Conditions:
    • Store under argon at -20°C in amber glass to prevent photodegradation. Avoid plastic containers due to potential leaching .
  • Stabilization Additives:
    • Add 1% (w/w) 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated decomposition. Validate stability via accelerated aging tests (40°C/75% RH for 30 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.